![molecular formula C14H21NO2 B2898881 (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone CAS No. 2319804-63-0](/img/structure/B2898881.png)
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.
Mecanismo De Acción
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone inhibits GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders. In addition, this compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone in lab experiments is its potent inhibitory activity against GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of using this compound is that it is not selective for GABA transaminase, and can also inhibit other enzymes in the brain. This can make it difficult to determine the specific effects of GABAergic neurotransmission on behavior and physiology.
Direcciones Futuras
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone. One area of interest is the development of more selective inhibitors of GABA transaminase, which could help to better understand the specific effects of GABAergic neurotransmission on behavior and physiology. Another area of interest is the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and Alzheimer's disease. Finally, there is potential for the development of new drugs based on the structure of this compound, which could have even greater efficacy and selectivity for GABA transaminase.
Métodos De Síntesis
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-cyclobutylidenepiperidine with 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester. Another method involves the reaction of 4-cyclobutylidenepiperidine with 2,3-epoxypropyl methanesulfonate, followed by the addition of lithium diisopropylamide and 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester.
Aplicaciones Científicas De Investigación
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, as well as anxiolytic and antidepressant effects. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-14(13-5-2-10-17-13)15-8-6-12(7-9-15)11-3-1-4-11/h13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNGUNQGMXGTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(=C3CCC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.